molecular formula C13H14F2N2 B8060250 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile

カタログ番号: B8060250
分子量: 236.26 g/mol
InChIキー: CHFORXZEDPTNCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is a fluorinated benzonitrile derivative featuring a difluorinated piperidine ring linked via a methyl group to the benzonitrile core. This compound’s structural design combines the electron-withdrawing benzonitrile moiety with the lipophilic and sterically hindered 4,4-difluoropiperidine group, which may enhance metabolic stability and blood-brain barrier penetration.

特性

IUPAC Name

3-[(4,4-difluoropiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFORXZEDPTNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4,4-difluoropiperidine with a benzonitrile derivative. One common method includes the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with fluorine atoms before being coupled with the benzonitrile group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Medicinal Chemistry Applications

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is primarily studied for its role as a bioactive molecule. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1.1. FPR2 Agonists

Recent studies have investigated the compound's potential as an agonist for the formyl peptide receptor 2 (FPR2). In experiments conducted on mouse microglial N9 cells, selected derivatives of this compound were shown to inhibit pro-inflammatory cytokine production and modulate mitochondrial function. This suggests its utility in neuroinflammatory conditions, potentially aiding in the treatment of neurodegenerative diseases .

1.2. Splicing Modulators

The compound has also been implicated in the discovery of small molecule splicing modulators. Research indicates that similar compounds stabilize interactions within the spliceosome, which is crucial for mRNA processing. This mechanism may provide therapeutic avenues for conditions related to splicing defects, such as spinal muscular atrophy .

Synthesis and Formulation

The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile has been documented in various patents, emphasizing its formulation into pharmaceutically acceptable forms. These formulations are essential for ensuring bioavailability and efficacy in therapeutic applications .

3.1. Neuroinflammation Research

A notable case study highlighted the effects of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile derivatives on microglial cells under inflammatory conditions. The results indicated a significant reduction in inflammatory markers and improved cellular viability, showcasing the compound's potential as a neuroprotective agent .

3.2. Cancer Therapeutics

Another area of investigation involves the use of this compound in cancer therapeutics, particularly in targeting pathways associated with cell proliferation and survival. The modulation of specific signaling pathways could lead to novel treatments for various cancers, although further research is required to validate these findings.

Comparative Data Table

Application AreaDescriptionKey Findings
NeuroinflammationAgonist for FPR2 receptorInhibits pro-inflammatory cytokines
Splicing ModulationStabilizes spliceosome interactionsPotential treatment for splicing defects
Cancer TherapeuticsTargets cell proliferation pathwaysModulation of survival signals under study

作用機序

The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

3-[(2,4-Dioxo-1,3,8-triazaspiro[4,6]undec-3-yl)methyl]benzonitrile Derivatives
  • Structure : The benzonitrile core is substituted with a spiro triazaspiro ring system.
  • Activity : These derivatives demonstrated significant anticonvulsant activity in MES and PTZ tests, outperforming valproate in efficacy and neurotoxicity profiles .
  • receptors).
3-(4-Oxopiperidin-1-yl)benzonitrile (CAS 250718-98-0)
  • Structure : A 4-oxopiperidine ring replaces the difluoropiperidine group.
  • Molecular weight: 202.25 .
  • Synthetic Route : Synthesized via nucleophilic substitution, similar to methods used for piperidine-linked benzonitriles .
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
  • Structure : Dual piperidine rings attached to benzonitrile.
  • Role: Acts as a key intermediate for 3-aminopyrazole derivatives with antitumor and antimaliral activity .
3-(Trifluoromethyl)benzonitrile (5FB)
  • Structure : Trifluoromethyl group directly attached to benzonitrile.
  • Activity : Binds to Estrogen-Related Receptor Alpha (ERRα) via hydrogen bonds (ARG 372) and hydrophobic interactions .
  • Comparison : The trifluoromethyl group is strongly electron-withdrawing, whereas the difluoropiperidinylmethyl group may balance electronic and steric effects for optimized receptor binding.

Pharmacological and Physicochemical Properties

Compound Substituent Molecular Weight logP (Predicted) Key Activity/Use Reference
3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile 4,4-Difluoropiperidinylmethyl 250.25* ~2.8 CNS candidate (inferred)
3-[(2,4-Dioxo-1,3,8-triazaspiro[4,6]undec-3-yl)methyl]benzonitrile Spiro triazaspiro Anticonvulsant
3-(4-Oxopiperidin-1-yl)benzonitrile 4-Oxopiperidinyl 202.25 ~1.5 Intermediate
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Bis-piperidinyl ~3.0 Antitumor intermediate
3-(Trifluoromethyl)benzonitrile (5FB) Trifluoromethyl 211.15 ~2.2 ERRα ligand

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity : The difluoropiperidine group in the target compound likely enhances logP compared to oxopiperidine analogs, favoring membrane permeability.
  • Metabolic Stability: Fluorination in the piperidine ring may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
  • Synthetic Feasibility: Fluorinated piperidines often require specialized fluorination reagents (e.g., DAST), which may lower yields compared to non-fluorinated derivatives (e.g., 33% yield for pyrazolo-pyrimidine analog in ).

Receptor Interaction Profiles

  • Target Compound : Predicted to engage targets via benzonitrile’s nitrile group (hydrogen bond acceptor) and the difluoropiperidine’s hydrophobic surface.
  • 5FB (ERRα Ligand) : Hydrogen bonds with ARG 372 and hydrophobic interactions highlight the importance of substituent electronic properties .
  • Anticonvulsant Analogs : Spiro ring derivatives () suggest that steric bulk near the benzonitrile core modulates ion channel interactions.

生物活性

The compound 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile , often referred to as a difluorinated piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and highlighting its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The chemical structure of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is characterized by a benzonitrile moiety attached to a piperidine ring that is further substituted with two fluorine atoms. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H14F2N2
Molecular Weight240.26 g/mol
CAS Number[Not specified in search results]
SolubilitySoluble in organic solvents

Research indicates that compounds similar to 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile can act on various biological targets:

  • Orexin Receptor Antagonism : Compounds with a similar piperidine structure have been shown to exhibit antagonist activity at orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating sleep disorders and obesity .
  • Cytotoxicity and Anti-inflammatory Effects : Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokine production in microglial cells, suggesting neuroprotective properties .

Case Studies

  • Neuroprotection : In a study involving mouse microglial N9 cells, compounds structurally related to 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile were evaluated for their effects on cell viability and inflammatory response. The results indicated that these compounds could significantly reduce cytokine levels and improve mitochondrial function .
  • Cardiovascular Implications : Another investigation highlighted the role of piperidine derivatives in modulating TRPC6 channels, which are implicated in cardiac hypertrophy and fibrosis. This suggests that 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile may have cardiovascular protective effects .

In Vivo Studies

In vivo assessments of similar piperidine compounds have shown promising results regarding their safety profiles and therapeutic efficacy. For instance, compounds were administered to mice without significant adverse effects on vital organs, indicating a favorable safety margin .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。